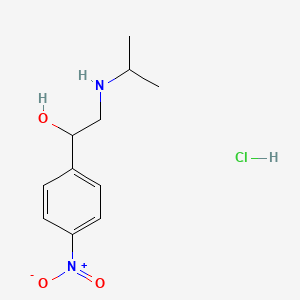

Nifenalol HCl

Übersicht

Beschreibung

Nifenalol hydrochloride is a beta-receptor antagonist . It has optical isomers, with the racemic mixture and the levo-isomer being active in antagonizing beta-receptors . The levo-isomer is about twice as active in blocking beta-receptors as the racemate . Nifenalol is virtually devoid of local anesthetic properties .

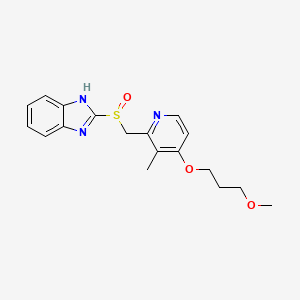

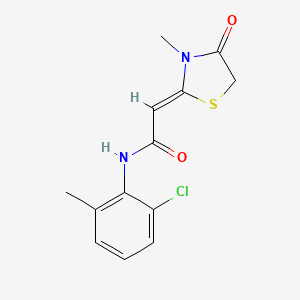

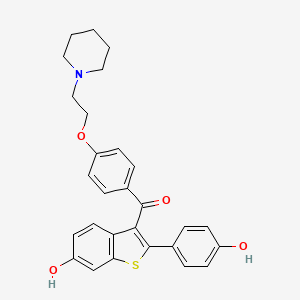

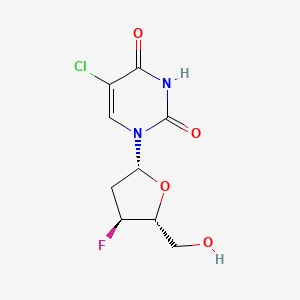

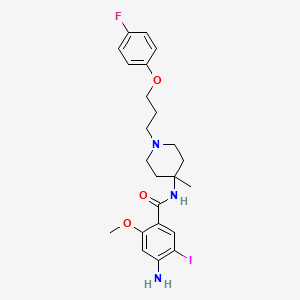

Molecular Structure Analysis

The molecular formula of Nifenalol hydrochloride is C11H16N2O3 • HCl . It has a molecular weight of 260.7 . The InChI code is InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H .

Physical And Chemical Properties Analysis

Nifenalol hydrochloride is a solid with a molecular weight of 260.72 . It is soluble in DMSO (200 mg/mL) and water (50 mg/mL) . It should be stored at 4°C, protected from light, and kept dry .

Wissenschaftliche Forschungsanwendungen

Kardiale Forschung

Nifenalol HCl wurde hinsichtlich seiner Wirkung auf Patienten mit koronarer Herzkrankheit untersucht. Es hat sich gezeigt, dass es einen guten Schutz gegen Angina pectoris und ischämische Veränderungen im EKG bietet . Dies deutet auf ein mögliches Einsatzgebiet in therapeutischen Strategien hin, die darauf abzielen, die Symptome zu reduzieren und die Lebensqualität von Patienten mit koronaren Erkrankungen zu verbessern.

Pharmakodynamik

Als β-adrenerger Rezeptor (β-AR) Antagonist kann this compound zur Untersuchung der Pharmakodynamik von β-ARs verwendet werden . Es hilft zu verstehen, wie die Blockierung dieser Rezeptoren die Herzfunktion beeinflussen kann, was entscheidend für die Entwicklung von Behandlungen für verschiedene Herzerkrankungen ist.

Arzneimittelentwicklung

Die Fähigkeit der Verbindung, durch den β-AR-Agonisten Isoproterenol induzierte Kontraktionen in isolierten Kaninchen-rechten Ventrikelstreifen zu hemmen, deutet auf ihr Potenzial als Leitverbindung bei der Entwicklung neuer kardiovaskulärer Medikamente hin .

Sicherheitspharmakologie

Das Fehlen einer antiarrhythmischen Wirkung und das Fehlen offensichtlicher Nebenwirkungen von this compound machen es zu einem interessanten Thema für Sicherheits-pharmakologische Studien . Forscher können sein Sicherheitsprofil weiter untersuchen, um seine Eignung als langfristige Behandlungsoption zu ermitteln.

.Rezeptorpharmakologie

This compound dient als Werkzeug, um die komplexen Wechselwirkungen zwischen β-ARs und ihren Liganden zu verstehen. Es kann verwendet werden, um die Bindungsstellen zu kartieren und die Konformationsänderungen zu entschlüsseln, die bei der Aktivierung oder Hemmung des Rezeptors auftreten .

Biochemische Forschung

Das Löslichkeitsprofil von this compound in verschiedenen Lösungsmitteln wie DMF, DMSO und Ethanol sowie seine Absorptionscharakteristika (λmax bei 265 nm) machen es zu einer nützlichen Verbindung für biochemische Assays und Experimente .

Translationale Medizin

Schließlich darf der translationale Aspekt der Forschungsanwendungen von this compound nicht übersehen werden. Die Erkenntnisse aus seiner Studie lassen sich in klinische Settings übertragen, was möglicherweise zur Entwicklung neuer therapeutischer Ansätze zur Behandlung von Herz-Kreislauf-Erkrankungen führt .

Wirkmechanismus

Mode of Action

Nifenalol Hydrochloride acts as a β-adrenergic receptor antagonist . It binds to these receptors, blocking the binding of natural ligands such as adrenaline and noradrenaline. This prevents the activation of the receptors and the subsequent signal transduction pathways .

Biochemical Pathways

Upon blocking the β-adrenergic receptors, Nifenalol Hydrochloride inhibits the downstream signaling pathways associated with these receptors. This includes the inhibition of β-adrenoceptor differentiation in right atrium, diaphragm, and adipose tissue .

Result of Action

The antagonistic action of Nifenalol Hydrochloride on β-adrenergic receptors leads to a decrease in heart rate and blood pressure. It also induces the Early Afterdepolarization (EAD) effect, a phenomenon in cardiac electrophysiology that usually occurs during an action potential in ventricular muscle cells and can lead to arrhythmia .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Nifenalol hydrochloride functions primarily as a beta-adrenoceptor antagonist. It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells in various tissues, including the heart and lungs . By binding to these receptors, Nifenalol hydrochloride inhibits the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the management of conditions like hypertension and angina .

Cellular Effects

Nifenalol hydrochloride affects various types of cells, particularly those in the cardiovascular system. In cardiac cells, it reduces the force of contraction and heart rate by blocking beta-adrenergic receptors . This action helps to alleviate symptoms of angina and reduce the risk of arrhythmias. Additionally, Nifenalol hydrochloride has been shown to have a protective effect against ischemic changes in the electrocardiogram (EKG) of patients with coronary artery disease . It also influences cellular metabolism by reducing the metabolic demands of the heart, thereby improving oxygen utilization .

Molecular Mechanism

The molecular mechanism of Nifenalol hydrochloride involves its binding to beta-adrenergic receptors on the cell surface . This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling pathways that lead to increased heart rate and contractility . Nifenalol hydrochloride does not possess significant local anesthetic properties, distinguishing it from other beta-blockers like propranolol . The levo-isomer of Nifenalol hydrochloride is particularly effective in blocking beta-receptors, being about twice as active as the racemic mixture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nifenalol hydrochloride have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure to certain conditions . Studies have shown that Nifenalol hydrochloride can exacerbate fighting behavior in male mice subjected to foot-shock, indicating potential changes in its effects over time . Long-term studies in patients with coronary artery disease have demonstrated that Nifenalol hydrochloride provides sustained protection against angina and ischemic changes in the EKG .

Dosage Effects in Animal Models

In animal models, the effects of Nifenalol hydrochloride vary with different dosages. At low doses, it effectively blocks beta-adrenergic receptors, leading to reduced heart rate and blood pressure . At higher doses, Nifenalol hydrochloride can cause adverse effects such as exacerbation of fighting behavior in mice . The therapeutic window for Nifenalol hydrochloride is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .

Metabolic Pathways

Nifenalol hydrochloride is involved in metabolic pathways related to the cardiovascular system. It interacts with enzymes and cofactors that regulate heart rate and blood pressure . By blocking beta-adrenergic receptors, Nifenalol hydrochloride reduces the metabolic demands of the heart, leading to improved oxygen utilization and reduced risk of ischemic damage . The compound’s metabolism and excretion pathways are essential for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Nifenalol hydrochloride is transported and distributed within cells and tissues primarily through the bloodstream . It binds to beta-adrenergic receptors on the surface of target cells, including those in the heart and lungs . The distribution of Nifenalol hydrochloride is influenced by its binding affinity to these receptors, as well as its solubility and stability in biological fluids . The compound’s transport mechanisms are crucial for its efficacy in treating cardiovascular conditions .

Subcellular Localization

The subcellular localization of Nifenalol hydrochloride is primarily at the cell membrane, where beta-adrenergic receptors are located . By binding to these receptors, Nifenalol hydrochloride exerts its effects on cellular signaling pathways and metabolic processes . The compound’s localization at the cell membrane is essential for its function as a beta-adrenoceptor antagonist, as it allows for direct interaction with target receptors .

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGOXRVTUNXXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972520 | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5704-60-9 | |

| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifenalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFENALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

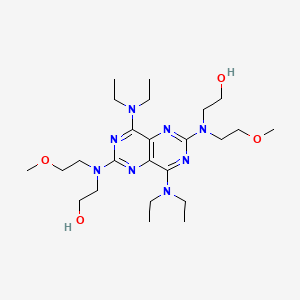

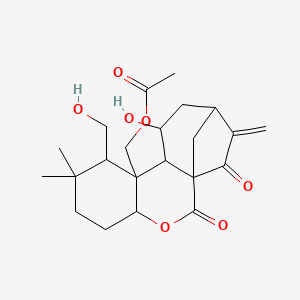

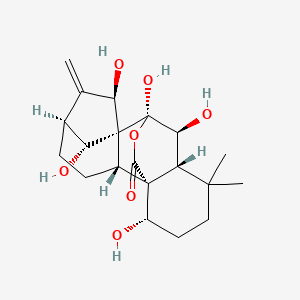

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)

![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)

![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)